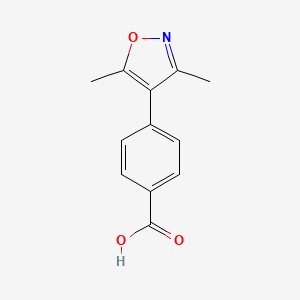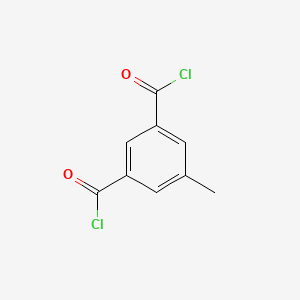
5-Methylbenzene-1,3-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can be achieved through various methods. One such method is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . Another method involves the use of enolates in SN2 type reactions .Molecular Structure Analysis
The molecular formula of 5-Methylbenzene-1,3-dicarbonyl dichloride is C9H6Cl2O2 . Its molecular weight is 217.05 g/mol .Chemical Reactions Analysis
1,3-Dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can undergo various chemical reactions. For instance, they can form enolate anions with weaker bases, which can then undergo halogenation, aldol addition, and alkylation . They can also react with polyvalent metal cations to form very stable and only slightly polar enolate salts, better known as metal chelates .Aplicaciones Científicas De Investigación
Reactivity and Combustion Properties
The reactivity of methylbenzenes, including derivatives similar to 5-methylbenzene-1,3-dicarbonyl dichloride, has been studied for their potential in combustion systems. Their reactivity varies with the position and number of methyl substituents, influencing properties like octane rating and ignition delay. This understanding aids in the development of fuel compositions for improved combustion efficiency and reduced emissions (Silva & Bozzelli, 2010).
Corrosion Inhibition
Compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored as corrosion inhibitors. These compounds exhibit significant inhibition efficiency on metal surfaces, providing insights into designing new corrosion inhibitors for industrial applications. The effectiveness of these inhibitors is supported by electrochemical techniques, surface examinations, and quantum chemical calculations (Verma et al., 2015).
Zeolite Catalysis in Methanol Conversion
Research on the conversion of methanol to hydrocarbons over zeolite catalysts has revealed the role of methylbenzenes as intermediates. Understanding the behavior of these intermediates helps optimize the methanol-to-olefin process, crucial for producing ethylene and propylene, key petrochemical building blocks. The study sheds light on catalyst deactivation and product formation, enhancing the efficiency of the catalytic process (Bjørgen et al., 2007).
Molecular Modeling in Drug Design
Molecular modeling studies have investigated the effects of positional isomerism on the anti-viral activity of compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride. Such studies are essential for understanding how molecular structure influences biological activity, guiding the design of more effective drugs against viruses like SARS-CoV-2 (Palsaniya et al., 2021).
Luminescent Properties of Coordination Polymers
Coordination polymers constructed with molecules structurally similar to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored for their luminescent properties. These studies contribute to the development of new materials for applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methylbenzene-1,3-dicarbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOYXCYBUMJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578048 |
Source


|
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzene-1,3-dicarbonyl dichloride | |
CAS RN |
13438-29-4 |
Source


|
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

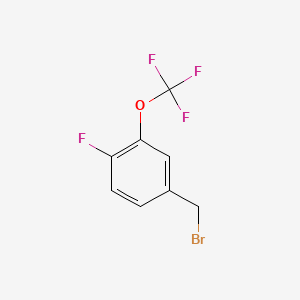

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
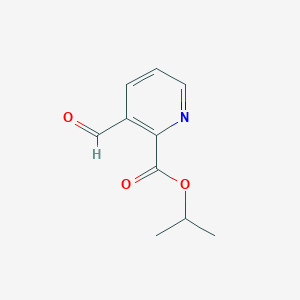

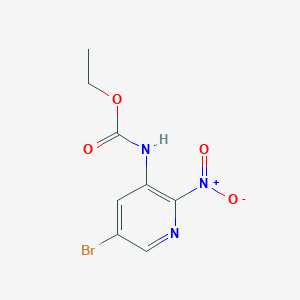
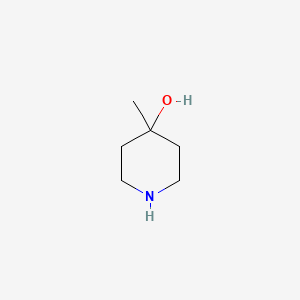

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
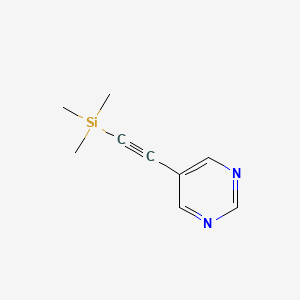
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
